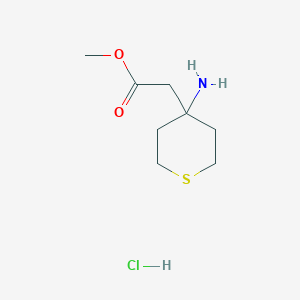
methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
描述
Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride: is a chemical compound with the molecular formula C8H15NO2S
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydro-2H-thiopyran-4-one as the starting material.
Amination Reaction: The ketone undergoes an amination reaction to introduce the amino group, resulting in 4-aminotetrahydro-2H-thiopyran-4-yl .
Esterification: The amino group is then esterified with methyl acetic acid to form methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate .
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfoxides and sulfones can be formed.
Reduction Products: Reduced amines and alcohols are common products.
Substitution Products: Different substituted thiopyran derivatives can be synthesized.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles. Biology: Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of diseases involving sulfur metabolism. Industry: It is used in the production of catalysts and materials with unique properties.
作用机制
The exact mechanism by which methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets involved in sulfur metabolism and other biochemical pathways. Further research is needed to elucidate its precise mechanism of action.
相似化合物的比较
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate: A similar compound without the sulfur atom.
Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate: A closely related compound with a different functional group.
Uniqueness: The presence of the sulfur atom in methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
This compound's unique structure and properties make it a valuable asset in various scientific fields, and ongoing research continues to uncover new applications and mechanisms.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
methyl 2-(4-aminothian-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYISTWAWHXUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCSCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)



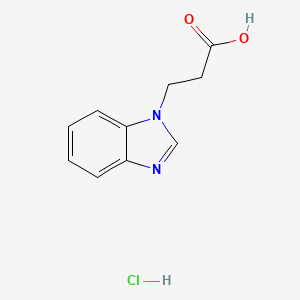
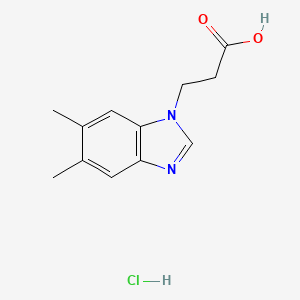

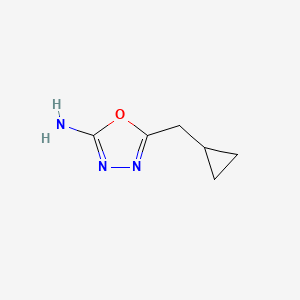
![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)
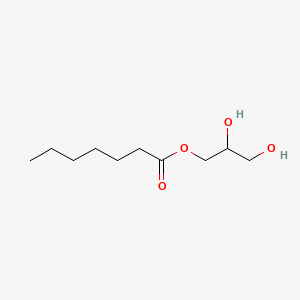

![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)
